N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine
Overview
Description
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine is a chemical compound known for its role as a metabolite of fosthiazate, an organophosphate nematicide. The compound is identified by its molecular formula C9H22NO4PS2 and has a molecular weight of 303.38 g/mol . It is primarily used in environmental analysis and testing as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosthiazate metabolite 1 ASC-67131 involves the reaction of phosphoramidothioic acid with [2-(methylsulfonyl)ethyl]-, O-ethyl S-(1-methylpropyl) under controlled conditions . The reaction typically requires specific reagents and solvents to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of fosthiazate metabolite 1 ASC-67131 follows stringent protocols to maintain high-quality standards. The process involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification and quality control . The compound is then packaged in precise quantities for distribution and use in various analytical applications .
Chemical Reactions Analysis
Types of Reactions
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fosthiazate metabolite 1 ASC-67131. These products are often analyzed using advanced analytical techniques to determine their structure and properties .
Scientific Research Applications
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine has several scientific research applications, including:
Chemistry: Used as a reference standard in environmental analysis and testing.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Mechanism of Action
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function . This inhibition leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the nerves, which can be lethal to nematodes and other pests . The molecular targets and pathways involved in this mechanism are primarily related to the nervous system of the target organisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to fosthiazate metabolite 1 ASC-67131 include other organophosphate nematicides and their metabolites, such as:
Fosthiazate: The parent compound, known for its nematicidal activity.
Ethoprophos: Another organophosphate nematicide with similar biochemical properties.
Fenamiphos: A related compound used for nematode control in agriculture.
Uniqueness
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine is unique due to its specific structure and the particular metabolic pathway it follows. Its role as a metabolite of fosthiazate gives it distinct properties and applications in environmental analysis and testing .
Biological Activity
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine, also known as fosthiazate metabolite 1 ASC-67131, is a compound of significant interest due to its biological activity and potential applications in agriculture and medicine. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Overview
- IUPAC Name : this compound
- Molecular Formula : C9H22NO4PS2
- Molecular Weight : 303.38 g/mol
- CAS Number : 697298-57-0
This compound primarily functions as an acetylcholinesterase (AChE) inhibitor . AChE is crucial for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft, thus regulating nerve impulses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission, which can affect various physiological processes.
1. Toxicological Studies
Research indicates that this compound exhibits toxicological effects similar to other organophosphate compounds. In animal studies, it has been shown to cause neurotoxic effects at certain doses, highlighting the need for careful handling and application in agricultural settings.
2. Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound. The compound demonstrated activity against various bacterial strains, suggesting its potential use in developing antimicrobial agents.
3. Pesticidal Applications
As a metabolite of fosthiazate, this compound retains nematicidal properties, making it valuable in pest control. Its effectiveness against nematodes has been documented in agricultural research, particularly in crops vulnerable to nematode infestations.
Research Findings and Case Studies
Study | Findings |
---|---|
Toxicological Assessment | The compound exhibited significant neurotoxicity at high doses in rodent models, with symptoms including tremors and lethargy. |
Antimicrobial Activity | In vitro tests showed inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity. |
Nematicidal Efficacy | Field trials demonstrated effective control of root-knot nematodes in tomato crops when applied at recommended dosages. |
Comparative Analysis with Similar Compounds
Compound | Mechanism of Action | Biological Activity |
---|---|---|
Fosthiazate | AChE inhibitor | Effective nematicide |
Ethoprophos | AChE inhibitor | Broad-spectrum pesticide |
Fenamiphos | AChE inhibitor | Similar toxicity profile |
Properties
IUPAC Name |
N-[butan-2-ylsulfanyl(ethoxy)phosphoryl]-2-methylsulfonylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO4PS2/c1-5-9(3)16-15(11,14-6-2)10-7-8-17(4,12)13/h9H,5-8H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXSGSULQCVYBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SP(=O)(NCCS(=O)(=O)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22NO4PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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